3-Methoxy-6-methylquinolin-2(1H)-one
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Overview
Description
3-Methoxy-6-methylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methoxy group at the third position and a methyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-methylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with suitable reagents to form the quinoline core.
Functional Group Introduction: The methoxy and methyl groups are introduced through selective substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Cyclization: Using high-pressure reactors for efficient cyclization.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Utilizing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
3-Methoxy-6-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-methylquinolin-2(1H)-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
6-Methylquinoline: Lacks the methoxy group at the third position.
3-Methoxyquinoline: Lacks the methyl group at the sixth position.
Uniqueness
3-Methoxy-6-methylquinolin-2(1H)-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-methoxy-6-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-7)6-10(14-2)11(13)12-9/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYKDVOBNFQAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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